molecular formula C21H20S B14655664 Cyclopenta[b]thiopyran, 4,5,6,7-tetrahydro-2-phenyl-4-(phenylmethyl)- CAS No. 53045-28-6

Cyclopenta[b]thiopyran, 4,5,6,7-tetrahydro-2-phenyl-4-(phenylmethyl)-

Cat. No.: B14655664
CAS No.: 53045-28-6
M. Wt: 304.4 g/mol
InChI Key: LWJLJNSCPKKUPM-UHFFFAOYSA-N
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Description

Cyclopenta[b]thiopyran, 4,5,6,7-tetrahydro-2-phenyl-4-(phenylmethyl)- is a heterocyclic compound that features a fused ring system combining a cyclopentane ring and a thiopyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopenta[b]thiopyran, 4,5,6,7-tetrahydro-2-phenyl-4-(phenylmethyl)- can be achieved through several synthetic routes. One common method involves the reaction of β-(tert-butylsulfanyl)-substituted aldehydes with alkynes in the presence of bis(norbornadiene)rhodium(I) tetrafluoroborate and bis(dicyclohexylphosphino)methane (DCPM) in 1,2-dichloroethane . This one-pot method is efficient and yields the desired product with good selectivity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic compound synthesis can be applied. These methods typically involve large-scale reactions using optimized conditions to maximize yield and purity. Catalysts and solvents are chosen to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Cyclopenta[b]thiopyran, 4,5,6,7-tetrahydro-2-phenyl-4-(phenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiopyran ring to a tetrahydrothiopyran ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and benzyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.

Scientific Research Applications

Cyclopenta[b]thiopyran, 4,5,6,7-tetrahydro-2-phenyl-4-(phenylmethyl)- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the synthesis of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism by which Cyclopenta[b]thiopyran, 4,5,6,7-tetrahydro-2-phenyl-4-(phenylmethyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can participate in redox reactions, influencing cellular pathways and biochemical processes . The specific pathways and targets depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopenta[b]thiopyran, 4,5,6,7-tetrahydro-2-phenyl-4-(phenylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

53045-28-6

Molecular Formula

C21H20S

Molecular Weight

304.4 g/mol

IUPAC Name

4-benzyl-2-phenyl-4,5,6,7-tetrahydrocyclopenta[b]thiopyran

InChI

InChI=1S/C21H20S/c1-3-8-16(9-4-1)14-18-15-21(17-10-5-2-6-11-17)22-20-13-7-12-19(18)20/h1-6,8-11,15,18H,7,12-14H2

InChI Key

LWJLJNSCPKKUPM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC(=CC2CC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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